2,6-Dimethylquinolin-4-ol
Overview
Description
2,6-Dimethylquinolin-4-ol is a heterocyclic aromatic compound belonging to the quinoline family. It is characterized by the presence of two methyl groups at positions 2 and 6, and a hydroxyl group at position 4 on the quinoline ring.
Mechanism of Action
Target of Action
The compound is primarily used for research and development purposes
Mode of Action
It’s known that the compound may cause skin irritation, serious eye damage, and may be harmful if swallowed . It may also cause respiratory irritation .
Action Environment
It’s recommended that the compound should be stored in a well-ventilated place and the container should be kept tightly closed .
Biochemical Analysis
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for preparing quinoline derivatives. This method typically involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .
Another method involves the use of activated alkynes and arylamines. This reaction proceeds through a series of steps, including iodination, Kornblum oxidation, Povarov reaction, and aromatization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline compounds .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biomolecules, including proteins and nucleic acids.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
2,6-Dimethylquinolin-4-ol can be compared with other quinoline derivatives to highlight its uniqueness:
2,7-Dimethylquinolin-4-ol: Similar structure but with methyl groups at positions 2 and 7.
2,6-Dimethylquinolin-4-one: Similar structure but with a ketone group at position 4 instead of a hydroxyl group.
Quinoline-2-carbaldehyde: Contains an aldehyde group at position 2, used as a precursor for various heterocyclic compounds.
The unique positioning of the methyl and hydroxyl groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dimethyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWRRPBOJDRHSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935449 | |
Record name | 2,6-Dimethylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15644-82-3 | |
Record name | 15644-82-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-2,6-dimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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